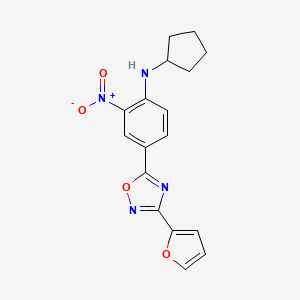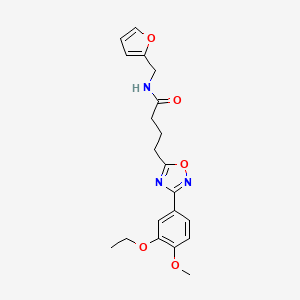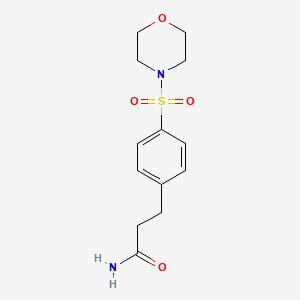
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPPA is a sulfonamide derivative that has been synthesized using a novel method and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide is not yet fully understood. However, it has been suggested that 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has several advantages for lab experiments. It is a highly pure and stable compound, making it easy to handle and store. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been reported to have a low toxicity profile, making it safe for use in in vitro and in vivo studies. However, one of the limitations of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide is its limited solubility in water, which may hinder its application in certain experiments.
Future Directions
There are several future directions for the research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide. One potential direction is the development of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide-based drug formulations for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide and its interaction with various cellular targets. Further studies are also needed to evaluate the pharmacokinetics and toxicity of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide in vivo. Overall, the research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has shown promising results and has the potential to lead to the development of novel therapeutics for various diseases.
Synthesis Methods
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been synthesized using a novel method that involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with acetyl chloride to obtain 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide. This synthesis method has been reported to have a high yield and purity, making it a promising method for large-scale production of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide.
Scientific Research Applications
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-19-9-11-21(12-10-19)26-25(28)18-27(16-15-20-7-5-4-6-8-20)33(29,30)22-13-14-23(31-2)24(17-22)32-3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCABYXAWXDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
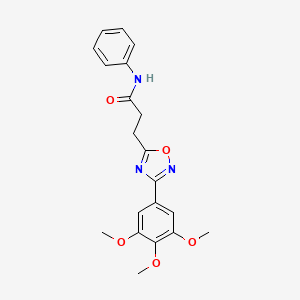

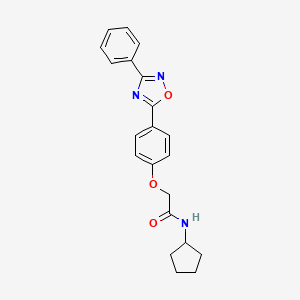
![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
